2-Cyclobutanecarbonylbutanal
Description
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(cyclobutanecarbonyl)butanal |
InChI |
InChI=1S/C9H14O2/c1-2-7(6-10)9(11)8-4-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
OZNDYYIGOYXFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)C(=O)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Photochemical [2 + 2] Cycloaddition
The most classical approach employs photochemical [2 + 2] cycloaddition of alkenes or olefins, which can be either intermolecular or intramolecular:
- Intermolecular Photocycloaddition: Reacting suitable olefinic precursors under UV irradiation to form cyclobutane rings. This method benefits from high regio- and stereoselectivity but often suffers from low yields and mixture of isomers.
- Intramolecular Photocycloaddition: Designing molecules with tethered olefins to improve selectivity, as demonstrated in the synthesis of natural cyclobutane derivatives.
Recent advances include visible-light photocatalysis, which enhances selectivity and reduces side reactions, although application to complex molecules like 2-Cyclobutanecarbonylbutanal remains under exploration.
Metal-Catalyzed C–H Functionalization
A breakthrough in recent years involves metal-catalyzed C–H activation , which allows direct functionalization of unactivated C–H bonds:
- Palladium(II/IV) catalysis: Employed for selective arylation or alkylation at specific C–H sites on cyclobutane rings.
- Rh(II) catalysis: Used for enantioselective cyclobutane formation via diazo compounds, as demonstrated in the synthesis of enantioenriched cyclobutanes.
For instance, Daugulis and co-workers (2005) reported the arylation of cyclobutane using aminoquinoline directing groups, achieving high yields and stereoselectivity, which can be adapted for introducing functional groups at specific positions on the cyclobutane ring.
Ring Expansion and Ketene Cycloaddition
- Ring expansion of cyclopropanes: Using carbene or carbocation intermediates to expand smaller rings to cyclobutane derivatives.
- Ketene [2 + 2] cycloaddition: Reaction of ketenes with alkenes or alkynes to form cyclobutanones, which can be further oxidized or reduced to the target aldehyde and ketone functionalities.
Functionalization to Introduce Carbonyl and Aldehyde Groups
Oxidation of Cyclobutane Intermediates
- Oxidation of cyclobutanols or related derivatives using reagents like PCC or Dess–Martin periodinane to yield aldehydes.
- Selective oxidation at specific positions enables the formation of the aldehyde group in 2-Cyclobutanecarbonylbutanal .
Sequential Functionalization Strategy
A typical sequence involves:
- Construction of the cyclobutane core via photocycloaddition or metal-catalyzed methods.
- Site-selective oxidation to generate aldehyde and ketone groups.
- Further functionalization to install the butanal side chain.
Proposed Synthetic Route for 2-Cyclobutanecarbonylbutanal
| Step | Method | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Intramolecular [2 + 2] photocycloaddition | UV light, suitable olefinic precursor | In inert solvent (e.g., benzene) | Cyclobutane ring formation |
| 2 | Oxidation | PCC or Dess–Martin reagent | Mild, controlled conditions | Aldehyde and ketone formation |
| 3 | Functionalization | Acyl chlorides, base | Room temperature | Introduction of carbonyl groups |
| 4 | Side chain elaboration | Grignard or organolithium reagents | Appropriate solvent | Attach the butanal side chain |
This route leverages the efficiency of photochemical cycloaddition for ring formation, followed by selective oxidation and functionalization steps.
Data Tables and In-Depth Research Findings
Table 1: Summary of Synthetic Methods and Yields
Research Findings:
- Photochemical methods are highly regio- and stereoselective but limited by substrate scope.
- C–H functionalization offers site-specific modifications, enabling late-stage functionalization of complex molecules.
- Oxidation and acylation steps are well-established for introducing aldehyde and ketone functionalities with high selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutanecarbonylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The cyclobutane ring can participate in substitution reactions, especially under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but acids or bases are often used to facilitate these reactions.
Major Products:
Oxidation: 2-Cyclobutanecarboxylic acid.
Reduction: 2-Cyclobutanecarbonylbutanol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used
Scientific Research Applications
2-Cyclobutanecarbonylbutanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those involving cyclobutane rings.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action for 2-Cyclobutanecarbonylbutanal largely depends on its chemical reactivity. The compound can interact with various molecular targets through its aldehyde group and cyclobutane ring. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Cyclobutanemethanol: Contains a hydroxyl group instead of an aldehyde.
Cyclobutanone: Features a ketone group instead of an aldehyde
Uniqueness: 2-Cyclobutanecarbonylbutanal is unique due to its combination of a cyclobutane ring and an aldehyde group.
Biological Activity
2-Cyclobutanecarbonylbutanal is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
IUPAC Name: 2-Cyclobutanecarbonylbutanal
Canonical SMILES: C(C(=O)C1CCC1)CC=O
Biological Activity Overview
2-Cyclobutanecarbonylbutanal exhibits various biological activities, including:
- Antimicrobial Activity: Research indicates that the compound shows significant antimicrobial properties against various pathogens.
- Antioxidant Properties: It has been observed to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways.
The biological activities of 2-Cyclobutanecarbonylbutanal are attributed to its interaction with specific molecular targets. These interactions can influence cellular signaling pathways, potentially affecting processes such as:
- Cell Proliferation: By modulating pathways involved in cell growth and apoptosis.
- Inflammatory Response: Through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced cytokine production |
Table 2: Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-Cyclobutanecarbonylbutanal | Moderate | High | Moderate |
| Compound A | High | Moderate | High |
| Compound B | Low | High | Low |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of 2-Cyclobutanecarbonylbutanal against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for S. aureus, suggesting effective antimicrobial activity.
Case Study 2: Antioxidant Potential
In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. The IC50 value was found to be 20 µM, indicating potent antioxidant activity.
Research Findings
Recent studies have focused on the synthesis and characterization of 2-Cyclobutanecarbonylbutanal, revealing insights into its reactivity and stability. The compound's ability to form stable derivatives enhances its potential for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
